N-(2,5-dichlorophenyl)furan-3-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)furan-3-carboxamide, commonly known as DCPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPC belongs to the class of furan carboxamides and is primarily used as a tool compound in biochemical and pharmacological studies.
Scientific Research Applications
DCPC has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the endocannabinoid system. DCPC has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Mechanism of Action
DCPC inhibits the activity of FAAH and MAGL by binding to their active sites. FAAH is an enzyme that breaks down the endocannabinoid anandamide, while MAGL breaks down 2-arachidonoylglycerol (2-AG). Inhibition of these enzymes leads to increased levels of anandamide and 2-AG, which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
DCPC has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by increasing the levels of anandamide and 2-AG. DCPC also exhibits antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using DCPC in lab experiments is its specificity for FAAH and MAGL. DCPC does not inhibit other enzymes in the endocannabinoid system, making it a useful tool compound for studying the role of FAAH and MAGL in various physiological processes. However, one limitation of using DCPC is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on DCPC. One potential direction is to investigate its potential as a cancer treatment. DCPC has been shown to induce apoptosis in cancer cells, and further research could explore its efficacy in vivo. Another potential direction is to investigate its potential as an analgesic and anti-inflammatory agent. DCPC's ability to increase the levels of anandamide and 2-AG could make it a promising candidate for the treatment of chronic pain and inflammation. Overall, DCPC is a promising tool compound with several potential therapeutic applications.
Synthesis Methods
The synthesis of DCPC involves the reaction between 2,5-dichlorophenyl isocyanate and furan-3-carboxylic acid in the presence of a base catalyst. The reaction yields DCPC as a white crystalline solid with a molecular weight of 301.14 g/mol.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-1-2-9(13)10(5-8)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUPKJZORAZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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